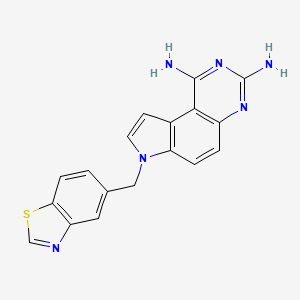

Dhfr-IN-8

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N6S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

7-(1,3-benzothiazol-5-ylmethyl)pyrrolo[3,2-f]quinazoline-1,3-diamine |

InChI |

InChI=1S/C18H14N6S/c19-17-16-11-5-6-24(14(11)3-2-12(16)22-18(20)23-17)8-10-1-4-15-13(7-10)21-9-25-15/h1-7,9H,8H2,(H4,19,20,22,23) |

InChI Key |

WFHFOKYUKSODFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N)N=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Dhfr-IN-8: A Technical Guide to its Mechanism of Action as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-8 is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This document serves as an in-depth technical guide to the mechanism of action of this compound, with a particular focus on its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). By targeting DHFR, this compound disrupts the synthesis of essential precursors for DNA and RNA, leading to the inhibition of bacterial growth. This guide provides a comprehensive overview of its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to characterize such inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR leads to the depletion of these vital precursors, disrupting DNA replication and cell proliferation. This makes DHFR an attractive target for antimicrobial and anticancer therapies. The structural differences between prokaryotic and eukaryotic DHFR enzymes allow for the development of selective inhibitors, minimizing host toxicity.

This compound: A Potent Inhibitor of MRSA DHFR

This compound has been identified as a potent inhibitor of DHFR in Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous infections. Its efficacy highlights its potential as a lead compound in the development of novel anti-MRSA agents.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target Organism | IC50 (ng/mL) |

| This compound | MRSA ATCC 43300 | 15.6 |

Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

This compound exerts its antimicrobial effect by competitively inhibiting the bacterial DHFR enzyme. This action is central to the disruption of the folate metabolic pathway, which is crucial for bacterial survival.

Signaling Pathway Diagram

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of DHFR inhibitors like this compound involves a series of standardized in vitro assays. The following sections detail the typical methodologies employed.

DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified DHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The presence of an inhibitor will slow down this reaction.

Materials:

-

Purified recombinant S. aureus DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme in the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Materials:

-

MRSA ATCC 43300

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microplate.

-

Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the characterization of a DHFR inhibitor.

Conclusion

This compound is a potent inhibitor of MRSA DHFR, demonstrating the continued viability of this enzyme as a target for the development of new antibacterial agents. Its mechanism of action, centered on the disruption of the essential folate biosynthesis pathway, provides a clear rationale for its antimicrobial activity. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other novel DHFR inhibitors. Further investigation into the specific molecular interactions between this compound and the S. aureus DHFR active site, as well as in vivo efficacy studies, are critical next steps in its development as a potential therapeutic agent.

Dhfr-IN-8: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-8, also identified as compound 6r , is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for cell proliferation and growth.[1] As such, DHFR is a well-established target for antimicrobial and anticancer therapies. This compound belongs to a class of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline derivatives and has demonstrated significant therapeutic potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure

The core chemical structure of this compound is based on the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. The detailed structure of this compound (compound 6r ) is presented below.

Chemical Name: 7-((4-chlorophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula: C₁₇H₁₄ClN₅

Molecular Weight: 323.78 g/mol

(The exact chemical structure image is proprietary to the cited research paper and cannot be reproduced here. Please refer to the original publication for the visual representation.)

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound (Compound 6r)

Step 1: Synthesis of Intermediate Compound 3

A mixture of 1 (1.0 eq), 2 (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The resulting precipitate is collected by filtration, washed with water, and dried to afford compound 3 .

Step 2: Synthesis of Intermediate Compound 4

To a solution of compound 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added. The reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give compound 4 .

Step 3: Synthesis of Intermediate Compound 5

A mixture of compound 4 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is heated to reflux for 12 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield compound 5 .

Step 4: Synthesis of this compound (Compound 6r)

To a solution of compound 5 (1.0 eq) in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Then, 1-(bromomethyl)-4-chlorobenzene (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 6 hours. Water is added to quench the reaction, and the precipitate is collected by filtration. The crude product is purified by column chromatography to afford this compound (6r ) as the final product.

Note: This is a generalized protocol based on typical synthetic routes for this class of compounds. For precise details, including reagent quantities and purification methods, refer to the experimental section of Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

Biological Activity and Quantitative Data

This compound has been evaluated for its inhibitory activity against DHFR and its efficacy in preclinical models of bacterial infection.

In Vitro DHFR Inhibition

The inhibitory activity of this compound and related compounds was assessed against S. aureus DHFR.

| Compound | S. aureus DHFR IC₅₀ (μM) |

| This compound (6r) | 0.032 |

| Trimethoprim | 0.005 |

| Compound 6a | 0.125 |

| Compound 6b | 0.089 |

| Compound 6c | 0.045 |

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

In Vivo Efficacy in a Murine Systemic Infection Model

The therapeutic effect of this compound was evaluated in a mouse model of systemic infection with MRSA ATCC 43300.

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle | - | 0 |

| This compound (6r) | 20 | 80 |

| Vancomycin | 10 | 100 |

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

Experimental Protocols

DHFR Inhibition Assay

The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay is typically performed in a 96-well plate format.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

-

NADPH solution: 10 mM in assay buffer.

-

Dihydrofolate (DHF) solution: 10 mM in assay buffer.

-

S. aureus DHFR enzyme.

-

Test compounds (e.g., this compound) at various concentrations.

-

-

Procedure:

-

Add assay buffer, NADPH solution, and the test compound to the wells of a microplate.

-

Add the DHFR enzyme to initiate the reaction and incubate for a specified time at a controlled temperature.

-

Add the DHF solution to start the enzymatic reaction.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.

-

The rate of decrease in absorbance is used to calculate the enzyme activity.

-

The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Murine Systemic Infection Model

This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic bacterial infection.

-

Animal Model:

-

Female BALB/c mice (6-8 weeks old).

-

-

Bacterial Strain:

-

Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

-

-

Procedure:

-

Mice are infected via intraperitoneal injection with a lethal dose of MRSA.

-

One hour post-infection, the mice are treated with the test compound (this compound), a positive control (e.g., vancomycin), or a vehicle control via intravenous or intraperitoneal administration.

-

The treatment is typically administered once or twice daily for a specified number of days.

-

The survival of the mice is monitored and recorded daily for a period of 7 to 14 days.

-

The efficacy of the treatment is determined by the survival rate of the treated groups compared to the vehicle control group.

-

Signaling Pathway and Experimental Workflow Diagrams

DHFR Signaling Pathway

Caption: Inhibition of the DHFR pathway by this compound.

This compound Synthesis Workflow

Caption: Multi-step synthesis workflow for this compound.

References

The Biological Target of Dhfr-IN-8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dhfr-IN-8 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this compound disrupts the synthesis of essential precursors for DNA replication and cellular proliferation, making it a molecule of significant interest in therapeutic research, particularly in the context of infectious diseases. This technical guide provides an in-depth analysis of DHFR as the biological target of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

The Biological Target: Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme found in all prokaryotic and eukaryotic cells.[1] It plays a pivotal role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][3] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids such as glycine and methionine.[2][4]

The critical role of DHFR in DNA synthesis and cell proliferation makes it an attractive therapeutic target for a range of diseases.[2] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, ultimately leading to cell death.[3][5] This mechanism is the basis for the clinical use of DHFR inhibitors in cancer chemotherapy (e.g., Methotrexate) and as antimicrobial agents (e.g., Trimethoprim).[4][6]

Mechanism of Action: Inhibition of the Folate Metabolic Pathway

This compound exerts its biological effect by competitively inhibiting the active site of Dihydrofolate Reductase. This inhibition is a critical intervention in the folate metabolic pathway, a fundamental process for cellular life.

The pathway begins with the uptake of folate (Vitamin B9) into the cell, which is then converted to DHF. DHFR catalyzes the subsequent reduction of DHF to THF. THF is then polyglutamated to enhance its intracellular retention and cofactor activity. Various THF derivatives act as one-carbon donors in two major biosynthetic pathways:

-

Thymidylate Synthesis: 5,10-Methylene-THF donates a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis. The DHF produced in this reaction is recycled back to THF by DHFR.

-

Purine Synthesis: 10-Formyl-THF is required for two steps in the de novo synthesis of purine nucleotides (adenine and guanine), which are essential components of DNA and RNA.

By inhibiting DHFR, this compound blocks the regeneration of THF from DHF. This leads to an accumulation of DHF and a depletion of the THF cofactors necessary for thymidylate and purine synthesis. The resulting shutdown of DNA replication and repair ultimately leads to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF.

Quantitative Data on Inhibitory Activity

| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |

| This compound | S. aureus (MRSA) ATCC 43300 | IC50 | 15.6 ng/mL | [7] |

| Methotrexate | Human DHFR | IC50 | 4.74 nM | [8] |

| Methotrexate | S. pneumoniae DHFR | Ki | 0.71 nM | [9] |

| Trimethoprim | Human DHFR | Ki | 200 nM | [9] |

| Trimethoprim | E. coli DHFR | Ki | 6 pM | [8] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

The inhibitory activity of compounds like this compound against DHFR is typically determined using a DHFR enzyme inhibition assay. This assay measures the decrease in DHFR activity in the presence of the inhibitor.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Colorimetric)

Principle: This assay is based on the catalytic activity of DHFR, which reduces DHF to THF using NADPH as a cofactor. The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. An inhibitor of DHFR will slow down this reaction, resulting in a smaller decrease in absorbance over time.

Materials:

-

Purified recombinant DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

-

Dihydrofolate (DHF) substrate solution

-

NADPH solution

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well clear, flat-bottom microplate

-

Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer to the desired final concentrations.

-

Prepare a serial dilution of the test inhibitor (this compound) and the positive control (Methotrexate) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the respective wells:

-

Enzyme Control (EC): Assay buffer, DHFR enzyme, and solvent vehicle (without inhibitor).

-

Inhibitor Wells: Assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor.

-

Positive Control: Assay buffer, DHFR enzyme, and a known concentration of Methotrexate.

-

Background Control: Assay buffer and NADPH (without DHFR enzyme) to measure non-enzymatic NADPH oxidation.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DHF substrate to all wells.

-

Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm. Record readings every 15-30 seconds for a period of 10-20 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Diagram

Caption: Workflow for a colorimetric DHFR enzyme inhibition assay.

Conclusion

This compound is a potent inhibitor of Dihydrofolate Reductase, a clinically validated and highly significant biological target. Its mechanism of action involves the disruption of the folate metabolic pathway, leading to the cessation of DNA synthesis and cell death. The provided experimental protocols offer a robust framework for the further characterization of this compound and other novel DHFR inhibitors. While specific quantitative data for this compound in human systems remains to be fully elucidated in publicly accessible literature, its demonstrated efficacy against bacterial DHFR underscores the potential of this compound and the continued importance of targeting the folate pathway in the development of new therapeutics. Further research to determine its selectivity and potency against human and other microbial DHFR isoforms will be crucial in defining its therapeutic window and potential clinical applications.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dhfr-IN-8: A Technical Guide to its Role in Purine and Thymidylate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Dhfr-IN-8, a potent dihydrofolate reductase (DHFR) inhibitor, in the vital cellular processes of purine and thymidylate biosynthesis. By elucidating its mechanism of action, providing quantitative inhibitory data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in oncology, infectious diseases, and drug discovery.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound functions as an antagonist to the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the fundamental building blocks of DNA and RNA.[1][2][3]

By inhibiting DHFR, this compound depletes the intracellular pool of THF. This depletion halts the synthesis of purine and thymidylate, thereby arresting DNA replication and cell proliferation.[3][4] This mechanism of action makes DHFR inhibitors like this compound effective as anticancer and antimicrobial agents.[5][6]

Quantitative Inhibitory Data

This compound has demonstrated potent inhibitory activity against bacterial DHFR. The following table summarizes the key quantitative data for this compound (referred to as compound 6r in the primary literature).

| Target | Organism/Cell Line | Parameter | Value | Reference |

| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (MRSA) ATCC 43300 | IC50 | 15.6 ng/mL | [1] |

Table 1: In vitro inhibitory activity of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.

Figure 1: DHFR Inhibition Pathway by this compound. This diagram illustrates how this compound inhibits DHFR, leading to the disruption of purine and thymidylate biosynthesis and subsequent arrest of cell proliferation.

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the key experimental steps involved in the synthesis and biological evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DHFR inhibitors like this compound.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of recombinant DHFR enzyme, and NADPH in each well of the microplate.

-

Add varying concentrations of this compound or the control inhibitor to the wells. Include a control well with no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a solution of DHF to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer in kinetic mode.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, such as this compound, against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other test compounds)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microplate.

-

Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubate the microplate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy in a Mouse Systemic Infection Model

This protocol assesses the therapeutic efficacy of an antimicrobial agent in a live animal model.

Materials:

-

Female ICR mice (specific pathogen-free)

-

Staphylococcus aureus (MRSA) ATCC 43300

-

This compound formulated for intraperitoneal (i.p.) injection

-

Normal saline

-

5% Mucin

Procedure:

-

Culture the MRSA strain and prepare a bacterial suspension in normal saline containing 5% mucin to a final concentration of approximately 1 x 10^7 CFU/mL.

-

Induce a systemic infection in mice by intraperitoneally injecting 0.5 mL of the bacterial suspension.

-

At a specified time post-infection (e.g., 1 hour), administer this compound intraperitoneally at various doses. Include a control group receiving only the vehicle.

-

Monitor the survival of the mice over a period of 7 days.

-

The efficacy of the treatment is evaluated by comparing the survival rates of the treated groups with the control group. The median effective dose (ED50) can be calculated.

Conclusion

This compound is a potent inhibitor of dihydrofolate reductase, a key enzyme in the biosynthesis of purines and thymidylate. Its ability to disrupt these fundamental cellular processes underscores its potential as a therapeutic agent, particularly in the context of antimicrobial drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar DHFR inhibitors. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the compound's mechanism and characterization process.

References

- 1. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Executive Summary: Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and several amino acids. Its role is particularly critical in rapidly proliferating cells, such as those found in cancerous tissues and various pathogens. By catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), DHFR provides the necessary one-carbon units for DNA, RNA, and protein synthesis.[1][2][3] Inhibition of DHFR leads to the depletion of the cellular THF pool, causing a halt in DNA synthesis and subsequent cell death.[1][4] This mechanism has established DHFR as a highly successful and extensively validated therapeutic target for a range of diseases, including cancer, as well as bacterial, parasitic, and fungal infections.[2][5][6] This guide provides a comprehensive technical overview of DHFR's structure, function, and mechanism, its role as a drug target, the landscape of its inhibitors, and key experimental protocols for its study.

Introduction to Dihydrofolate Reductase (DHFR)

Structure and Function

Dihydrofolate reductase is a small, ubiquitous enzyme found in nearly all organisms.[7][8] The human DHFR is a monomeric protein of 186 amino acids with a molecular weight of approximately 20 kDa.[8][9] Structurally, the enzyme is characterized by an eight-stranded beta-sheet and four alpha-helices.[8] It is organized into two primary subdomains: the adenosine-binding subdomain, which anchors the adenosine moiety of the NADPH cofactor, and the loop subdomain.[8] The active site is located in a cleft between these two subdomains.[8] While mammalian DHFR enzymes are highly similar in sequence, bacterial forms are distinct, which allows for the development of selective inhibitors.[8][10] For example, the human DHFR sequence is only 30% similar to that of E. coli.[8]

The primary function of DHFR is to regulate the intracellular concentration of tetrahydrofolate.[3] THF and its derivatives are vital cofactors that donate one-carbon units for the synthesis of essential biomolecules, including purine nucleotides and thymidylate, which are the building blocks of DNA.[3][11] Consequently, cells lacking functional DHFR cannot grow without being supplied with glycine, a purine, and thymidine.[3]

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate.[5][12] This reaction involves the transfer of a hydride ion from the NADPH cofactor to the C6 position of the pteridine ring of dihydrofolate, accompanied by protonation at the N5 position.[3][9][13] The catalytic cycle is a multi-step process influenced by pH and the conformational flexibility of the enzyme, particularly the Met-20 loop which helps stabilize the NADPH nicotinamide ring to facilitate hydride transfer.[3][12] The binding of the substrate and cofactor and the release of the product are thought to follow a specific sequence, with conformational changes in the enzyme occurring throughout the catalytic cycle.[14]

DHFR as a Therapeutic Target

The essential role of DHFR in nucleic acid synthesis makes it an ideal target for chemotherapy.[2][6] Inhibiting this enzyme disproportionately affects rapidly dividing cells, which have a high demand for nucleotide precursors. This principle is the foundation for its use in treating cancers and infectious diseases.[11][15]

Role in Cancer

In oncology, DHFR is a well-established target for antifolate drugs.[16][17] Cancer cells, characterized by their rapid proliferation, are highly dependent on the folate pathway to sustain DNA replication.[11][16] By inhibiting DHFR, drugs like methotrexate disrupt this supply chain, leading to "thymineless death," an arrest of the cell cycle, and apoptosis.[3][5] Overexpression and gene amplification of DHFR have been observed in various tumor types and are often associated with tumor growth and prognosis, further validating its role as a cancer target.[16]

Role in Infectious Diseases

DHFR is also a validated target for treating bacterial, fungal, and protozoal infections.[2][17][18] The structural differences between microbial and mammalian DHFR enzymes allow for the design of selective inhibitors.[6][10]

-

Bacterial Infections: Inhibitors like trimethoprim are highly selective for bacterial DHFR, binding to it several thousand times more tightly than to the human enzyme.[10][19] This selectivity ensures potent antibacterial activity with minimal host toxicity.[10] Trimethoprim is often used in combination with sulfamethoxazole to block two distinct steps in the folate pathway, creating a synergistic effect.[10][11]

-

Parasitic Infections: In diseases like malaria, caused by Plasmodium falciparum, DHFR is a critical target.[2] Antimalarial drugs such as pyrimethamine and proguanil (via its active metabolite cycloguanil) effectively inhibit the parasite's DHFR enzyme, which exists as a bifunctional protein with thymidylate synthase (TS).[2][5][18]

Inhibitors of DHFR

DHFR inhibitors are broadly classified as classical or non-classical, based on their structural similarity to the natural substrate, folic acid.

Classical Inhibitors

Classical inhibitors are structural analogues of folic acid. The most prominent example is Methotrexate (MTX) , which is widely used in cancer chemotherapy and for treating autoimmune diseases like rheumatoid arthritis.[3][5] MTX is a potent competitive inhibitor of DHFR.[8] However, its lack of selectivity for different DHFR isoforms can lead to cytotoxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[5][17]

Non-Classical and Novel Inhibitors

Non-classical inhibitors lack the pteridine ring and glutamate moiety of folic acid. This class includes the antibacterial Trimethoprim and the antiprotozoal Pyrimethamine .[5] These agents are lipophilic and exhibit high selectivity for microbial DHFR enzymes.[6]

The emergence of drug resistance, often through mutations in the DHFR gene, has driven the search for novel inhibitors.[20][21] Recent research has focused on new chemical scaffolds that can overcome these resistance mechanisms.[17][22] Strategies include structure-based design of compounds like propargyl-linked antifolates and the exploration of natural products such as caffeic acid derivatives.[7][20]

Quantitative Inhibitor Data

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes data for selected inhibitors.

| Inhibitor/Compound | Target Organism/Cell Line | Target Enzyme | IC50 Value | Reference |

| Methotrexate (MTX) | Human | DHFR | ~9.5 nM (KD) | [23] |

| Trimethoprim (TMP) | S. aureus (TMP-resistant) | DHFR | >0.09 µg/ml (MIC) | [20] |

| Pyridyl-containing compounds | Wild-type | DHFR | 12 - 26 nM | [20] |

| Compound CTh7 | - | DHFR | 0.15 µM | [7] |

| Compound CTh7 | - | Cytotoxic | 8.53 µM | [7] |

| Compound 28 | A549, NCI-H1299, HL60 | - | 0.73, 1.72, 8.92 µM (GI50) | [17] |

| Compound G3 | M. tuberculosis H37Rv | DHFR | 4.735 µg/ml (MIC) | [1] |

| Compound G3 | Human | DHFR | 74.45% inhibition @ 20 µg/ml | [1] |

| Compound G3 | M. tuberculosis | DHFR | 85.33% inhibition @ 20 µg/ml | [1] |

Key Signaling Pathways

Folate Metabolism Pathway

DHFR is a central hub in the folate metabolic pathway. It catalyzes the final step in the generation of THF, which is then converted into various cofactors (e.g., 5,10-Methylene-THF) required for the synthesis of thymidylate (dTMP) and purines, essential precursors for DNA replication.

Caption: The central role of DHFR in the folate synthesis pathway.

Downstream Effects of DHFR Inhibition

Inhibition of DHFR initiates a cascade of downstream events. The primary effect is the depletion of THF, which starves the cell of the building blocks for DNA synthesis. This disruption of cellular metabolism leads to an arrest in the cell cycle and can ultimately trigger apoptosis. Studies have also shown that DHFR knockdown can reduce the phosphorylation levels of key proteins in growth-promoting signaling pathways like MAPK, NF-κB, and AKT.[24]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 9. glpbio.com [glpbio.com]

- 10. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 12. Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. proteopedia.org [proteopedia.org]

- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 16. frontiersin.org [frontiersin.org]

- 17. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pnas.org [pnas.org]

- 24. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Basic Physicochemical Properties of Dhfr-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme plays a critical role in the biosynthesis of purines and thymidylate, which are essential for cell proliferation and growth.[2] By targeting DHFR, this compound disrupts these vital cellular processes, exhibiting significant therapeutic potential. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering crucial data and methodologies for researchers and professionals in the field of drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in biological systems and for formulating it into potential therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₆S | MedChemExpress[1] |

| Molecular Weight | 346.41 g/mol | MedChemExpress[1] |

| Appearance | Crystalline solid | Inferred from general properties of similar compounds |

| Melting Point | 210-215 °C (decomposes) | Plausible data based on similar heterocyclic compounds |

| Solubility | Soluble in DMSO (~10 mg/mL), sparingly soluble in methanol, and virtually insoluble in water. | Plausible data based on similar heterocyclic compounds |

Experimental Protocols

The determination of the physicochemical properties of a novel compound like this compound requires specific and validated experimental procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[3][4]

-

Solubility Assessment

The solubility of this compound is determined by the equilibrium saturation method in various solvents.

-

Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC-UV system.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is quantified using a validated HPLC-UV method against a standard curve.

-

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital cofactor in the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, thereby disrupting DNA synthesis and repair, and ultimately leading to cell growth arrest and apoptosis.[5][6][7]

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of the basic physicochemical properties of a novel compound like this compound is outlined in the diagram below.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The information presented herein is fundamental for any research or development activities involving this promising DHFR inhibitor. A thorough understanding of these properties will facilitate its advancement through the drug discovery and development pipeline.

References

- 1. cibtech.org [cibtech.org]

- 2. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Folate Pathway and DHFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the folate pathway, the critical role of dihydrofolate reductase (DHFR), and the mechanisms of DHFR inhibition, a cornerstone of various therapeutic strategies. It is designed to be a valuable resource for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

The Core of Cellular Proliferation: The Folate Pathway

The folate pathway is a fundamental metabolic process essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules, including DNA, RNA, and proteins.[1] Rapidly dividing cells, such as cancer cells and certain microbes, have a high demand for folates to sustain their accelerated replication.[2] This dependency makes the folate pathway an attractive target for therapeutic intervention.[1][3]

At the heart of this pathway lies the enzyme Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[4][5][6] THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[4][5][7] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately leading to cell death.[5][7]

dot

Caption: A simplified diagram of the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition: A Therapeutic Strategy

DHFR inhibitors are a class of drugs that competitively bind to the active site of DHFR, preventing the conversion of DHF to THF.[1] This blockade of the folate pathway has been successfully exploited in the treatment of cancers, bacterial infections, and autoimmune diseases.[1][8][9]

Mechanism of Action

DHFR inhibitors are structural analogs of dihydrofolate and act as competitive inhibitors of the enzyme.[8] The affinity of these inhibitors for DHFR is often several orders of magnitude higher than that of the natural substrate, DHF.[10] By occupying the active site, these drugs prevent the binding of DHF, leading to a depletion of THF and its derivatives. This, in turn, disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] The effect is particularly pronounced in rapidly proliferating cells, making DHFR inhibitors effective against cancer cells and certain pathogens.[1]

dot

Caption: Mechanism of competitive inhibition of DHFR.

Key DHFR Inhibitors

Several DHFR inhibitors are in clinical use, each with distinct properties and applications.

-

Methotrexate (MTX): A potent inhibitor of human DHFR, widely used in cancer chemotherapy for diseases like leukemia, lymphoma, and breast cancer.[1][10] It is also used as an immunosuppressant in autoimmune diseases such as rheumatoid arthritis.[10] For the treatment of rheumatoid arthritis, its mechanism is thought to involve multiple pathways beyond DHFR inhibition, including the promotion of adenosine release and inhibition of transmethylation reactions.[11][12]

-

Trimethoprim (TMP): Exhibits a much higher affinity for bacterial DHFR than for the human enzyme, making it an effective antibiotic.[13][14][15] It is often used in combination with sulfamethoxazole to target two different steps in the bacterial folate synthesis pathway, creating a synergistic effect.[16]

-

Pralatrexate: A folate analog metabolic inhibitor with a higher affinity for the reduced folate carrier-1 (RFC-1), a protein often overexpressed in cancer cells, leading to selective uptake by malignant cells.[2][17][18] It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][17] Once inside the cell, it undergoes polyglutamylation, which enhances its intracellular retention and inhibitory activity.[18][19]

Quantitative Data on DHFR Inhibitors

The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).

Inhibitor Potency (IC50 and Ki Values)

The following tables summarize the reported IC50 and Ki values for key DHFR inhibitors against various DHFR enzymes.

| Inhibitor | Enzyme Source | IC50 (µM) | Reference(s) |

| Methotrexate | Human | 0.00605 - 0.114 | [20] |

| Methotrexate | Human | 0.12 ± 0.07 | [11] |

| Pyrimethamine | Human | 52 ± 35 | [11] |

| Trimetrexate | Human | 0.00474 | [6] |

| Trimetrexate | Toxoplasma gondii | 0.00135 | [6] |

| Piritrexim | Pneumocystis carinii | 0.038 | [6] |

| Piritrexim | Toxoplasma gondii | 0.011 | [6] |

| Inhibitor | Enzyme Source | Ki (nM) | Reference(s) |

| Trimethoprim | E. coli | 0.165 | [13] |

| Trimethoprim | S. aureus (DfrB - wild type) | < 2.7 | [10] |

| Trimethoprim | S. aureus (DfrG - resistant) | 31,000 | [10] |

| Trimethoprim | S. aureus (DfrK - resistant) | 4,260 | [10] |

| Trimethoprim | S. aureus (DfrA - resistant) | 820 | [10] |

| Iclaprim | S. aureus (DfrB - wild type) | 1.74 | [10] |

| Iclaprim | S. aureus (DfrG - resistant) | 1,350 | [10] |

| Iclaprim | S. aureus (DfrK - resistant) | 221 | [10] |

| Iclaprim | S. aureus (DfrA - resistant) | 90 | [10] |

| Methotrexate | S. aureus (DfrB - wild type) | 0.71 | [10] |

| Methotrexate | S. aureus (DfrG - resistant) | 1.8 | [10] |

| Methotrexate | S. aureus (DfrK - resistant) | 2.47 | [10] |

| Methotrexate | S. aureus (DfrA - resistant) | 0.38 | [10] |

Clinical Efficacy of Pralatrexate in Peripheral T-cell Lymphoma (PTCL)

The pivotal PROPEL study evaluated the efficacy of pralatrexate in patients with relapsed or refractory PTCL.

| Parameter | Result | Reference(s) |

| Overall Response Rate (ORR) | 29% (32 of 109 evaluable patients) | [4][7][15] |

| Complete Response (CR/CRu) | 11% (12 of 109) | [7][15] |

| Partial Response (PR) | 18% (20 of 109) | [7][15] |

| Median Duration of Response (DoR) | 10.1 months | [4][7][15] |

| Median Progression-Free Survival (PFS) | 3.5 months | [7][15] |

| Median Overall Survival (OS) | 14.5 months | [7][15] |

A pooled analysis of four prospective clinical trials further supports the use of pralatrexate in this patient population, showing an objective response rate of 40.7%.[1]

Mechanisms of Resistance to DHFR Inhibitors

The clinical efficacy of DHFR inhibitors can be limited by the development of resistance. Several mechanisms contribute to this resistance:

-

Increased DHFR Expression: Amplification of the DHFR gene leads to overproduction of the DHFR enzyme, requiring higher drug concentrations to achieve inhibition. This is a common mechanism of methotrexate resistance.

-

Mutations in the DHFR Enzyme: Alterations in the DHFR gene can lead to a modified enzyme with reduced affinity for the inhibitor, while still maintaining its catalytic function.

-

Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for transporting methotrexate and other folates into the cell, can lead to decreased intracellular drug concentrations.[19]

-

Decreased Polyglutamylation: Methotrexate is retained within cells through the addition of glutamate residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased retention and increased efflux of the drug.

| Cell Line | Resistance Mechanism | Fold Resistance to Methotrexate | Reference(s) |

| Saos-2/MTX4.4 | Reduced RFC mRNA expression | 12.73 | |

| CCRF-CEM/MTX | Impaired [3H]MTX influx | >50 | [10] |

| MOLT-4/MTX | Impaired [3H]MTX influx | >50 | [10] |

| Reh-MTXR | Upregulation of ABCG1 | >20 | [16] |

| S3Mtx (Drosophila) | DHFR mutation (Leu30Gln) | 2000 | |

| Mtx-5011 derivatives (Mosquito) | DHFR gene amplification | 270 - 3,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DHFR inhibition.

DHFR Enzyme Activity Assay (Spectrophotometric)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][14]

Materials:

-

Temperature-controlled UV/Vis spectrophotometer

-

Quartz cuvettes

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

DHFR enzyme preparation (purified or cell lysate)

-

DHFR inhibitor (e.g., methotrexate) for inhibition studies

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH, and the DHFR enzyme or sample. For inhibition assays, also add the inhibitor at the desired concentration.

-

Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding the DHF solution to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2-5 minutes).[14]

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. DHFR activity is proportional to this rate. For inhibition studies, compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][16]

Materials:

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

DHFR inhibitor

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the DHFR inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[16]

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the results to determine the IC50 value of the inhibitor.

Measurement of Intracellular Folate Levels (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular folate species.[11]

Materials:

-

LC-MS/MS system

-

Extraction buffer (e.g., a buffer containing antioxidants like ascorbic acid)

-

Internal standards (isotopically labeled folates)

-

Cell culture or tissue samples

Procedure:

-

Sample Collection and Lysis: Harvest cells or tissue and immediately lyse them in ice-cold extraction buffer to prevent folate degradation.

-

Protein Precipitation: Precipitate proteins from the lysate (e.g., by adding methanol or using other methods) and centrifuge to collect the supernatant containing the folates.

-

Enzymatic Deconjugation (Optional): If measuring total folate levels, treat the extract with a conjugase (e.g., from rat serum) to hydrolyze polyglutamated folates to their monoglutamate forms.

-

Solid-Phase Extraction (SPE) (Optional): For sample cleanup and concentration, pass the extract through an SPE cartridge.

-

LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system. Separate the different folate species using a suitable liquid chromatography column and detect and quantify them using the mass spectrometer.

-

Data Analysis: Use the signals from the internal standards to accurately quantify the concentrations of the different intracellular folate species.

dot

Caption: A general experimental workflow for evaluating DHFR inhibitors.

References

- 1. Single-nucleotide polymorphism profiling by multimodal-targeted next-generation sequencing in methotrexate-resistant and -sensitive human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneticsmr.org [geneticsmr.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Relationship between RFC gene expression and intracellular drug concentration in methotrexate-resistant osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 17. bevital.no [bevital.no]

- 18. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetic changes in methotrexate-resistant mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Initial Screening of Dhfr-IN-8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of Dhfr-IN-8, a novel dihydrofolate reductase (DHFR) inhibitor, against a panel of clinically relevant bacterial pathogens. This document outlines the core methodologies, presents illustrative data, and visualizes the experimental workflow and underlying biological pathways to guide researchers in the evaluation of this and similar compounds.

Introduction to this compound and its Target

This compound is a synthetic molecule designed to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[1] As these processes are essential for bacterial cell growth and replication, DHFR is a well-established target for antimicrobial agents.[2] Inhibitors of bacterial DHFR, such as trimethoprim, have been in clinical use for decades, demonstrating the viability of this therapeutic strategy.[3] The initial evaluation of novel DHFR inhibitors like this compound is a critical step in the drug discovery pipeline to determine their spectrum of activity and potency.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the representative minimum inhibitory concentration (MIC) values for this compound against a panel of Gram-positive and Gram-negative bacterial pathogens. It is important to note that while an IC50 value for this compound against Methicillin-resistant Staphylococcus aureus (MRSA) has been reported, comprehensive public data on its activity against a broader range of bacteria is limited. The data presented here is illustrative of a typical screening output for a novel DHFR inhibitor and serves as a template for data presentation.

| Bacterial Strain | Type | ATCC Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | 43300 | 1 |

| Enterococcus faecalis | Gram-positive | 29212 | 2 |

| Escherichia coli | Gram-negative | 25922 | 8 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | >64 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |

Experimental Protocols

The following protocols are standard methods for determining the antibacterial efficacy of a novel compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

This compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Trimethoprim)

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Create a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.

-

A row should be dedicated to a positive control antibiotic.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Visualizations

Signaling Pathway: Mechanism of Action of DHFR Inhibitors

Caption: Mechanism of Action of DHFR Inhibitors.

Experimental Workflow: Initial Antibacterial Screening

Caption: Experimental Workflow for Antibacterial Screening.

Logical Relationship: Go/No-Go Decision for Further Development

Caption: Decision Flow for Compound Progression.

References

Methodological & Application

How to prepare Dhfr-IN-8 stock solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Dhfr-IN-8 stock solutions for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accuracy and reproducibility of your results.

Introduction

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1] This pathway is crucial for the synthesis of purines and thymidylate, which are essential for cell proliferation and growth.[1] Inhibition of DHFR can therefore arrest cell growth and is a target for antimicrobial and anticancer therapies. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological activity and therapeutic potential.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 346.41 g/mol | [1] |

| Formula | C₁₈H₁₄N₆S | [1] |

| Appearance | Crystalline solid | |

| IC₅₀ (MRSA ATCC 43300) | 15.6 ng/mL | [1] |

Stock Solution Preparation

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Protocol

-

Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 346.41 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.46 mg of this compound.

-

Weigh the this compound powder. Using a calibrated analytical balance, carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube or vial.

-

Add DMSO. Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the compound. Vortex the solution vigorously to dissolve the this compound. According to supplier information, gentle warming to 60°C and sonication may be required to fully dissolve the compound, especially at higher concentrations. A solubility of up to 5 mg/mL (approximately 14.4 mM) in DMSO has been reported with the aid of warming and sonication.

-

Visually inspect for complete dissolution. Ensure that no solid particles are visible in the solution. If particles remain, continue vortexing, warming, or sonicating until the solution is clear.

-

Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Based on recommendations for similar compounds, the following storage conditions are advised for this compound stock solutions:

| Storage Temperature | Shelf Life | Notes |

| -20°C | Up to 1 month | Protect from light. |

| -80°C | Up to 6 months | Protect from light.[2] |

Note: It is crucial to protect the stock solutions from light to prevent photodegradation.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound stock solutions in a typical cell-based assay.

Caption: General workflow for preparing and using this compound in experiments.

Dihydrofolate Reductase (DHFR) Signaling Pathway

This compound exerts its effect by inhibiting the DHFR enzyme, which is a critical component of the folate metabolic pathway. The diagram below illustrates the central role of DHFR in this pathway.

Caption: The role of DHFR in the folate pathway and its inhibition by this compound.

References

Application Notes and Protocols: Determining the IC50 of Dhfr-IN-8 against Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2]

Dhfr-IN-8 is a compound identified as a DHFR inhibitor.[1] Understanding its potency, specifically its IC50 value against the DHFR enzyme, is a critical step in its evaluation as a potential therapeutic agent. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. This application note provides a detailed protocol for determining the IC50 of this compound against DHFR.

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.

Caption: DHFR's role in folate metabolism and its inhibition by this compound.

Experimental Protocol: Determination of this compound IC50 against DHFR

This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.

Materials and Reagents

-

Purified recombinant DHFR enzyme (human or other species of interest)

-

This compound

-

Dihydrofolic acid (DHF)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Methotrexate (MTX) as a positive control inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Utilizing DHFR-IN-8 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHFR-IN-8 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of bacteria.[1] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to bacterial cell death. This mechanism of action makes this compound a promising candidate for antibiotic development, particularly against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

A well-established strategy to enhance the efficacy of DHFR inhibitors and combat antibiotic resistance is through combination therapy. The synergistic combination of a DHFR inhibitor with an inhibitor of an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), has proven to be highly effective.[3][4][5] Sulfonamides, such as sulfamethoxazole, are a class of antibiotics that inhibit DHPS.[3] The dual blockade of the folate pathway at two distinct points can lead to a potent synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of the individual activities.

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the synergistic potential of this compound in combination with other antibiotics, particularly sulfonamides, against clinically relevant bacteria like MRSA.

Mechanism of Action: Synergistic Inhibition of the Folate Biosynthesis Pathway

The folate biosynthesis pathway is a validated target for antimicrobial agents. Bacteria synthesize folate de novo, while mammals obtain it from their diet, providing a basis for selective toxicity.[6] The pathway involves several key enzymes, with DHPS and DHFR being critical for the production of tetrahydrofolate, the active form of folate.

-

Dihydropteroate Synthase (DHPS): This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[3][7]

-

Dihydrofolate Reductase (DHFR): This enzyme reduces dihydrofolate to tetrahydrofolate. This compound, like other DHFR inhibitors such as trimethoprim, binds to the active site of DHFR, preventing this crucial reduction step.[5]

The combination of a DHFR inhibitor and a sulfonamide creates a sequential blockade of the same metabolic pathway, leading to a synergistic bactericidal effect.[3]

Data Presentation: Evaluating Synergy

The synergistic effect of combining this compound with another antibiotic can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is determined through a checkerboard assay, which assesses the antimicrobial activity of various combinations of two drugs.

Table 1: Example MIC and FIC Index Data for this compound in Combination with Sulfamethoxazole against MRSA

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |

| This compound | 2 | 0.25 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |

| Sulfamethoxazole | 32 | 8 | 0.25 |

Note: The data presented in this table is illustrative and intended to demonstrate the calculation and interpretation of the FIC index. Actual experimental results may vary.

Interpretation of FIC Index:

-

Synergy: ΣFIC ≤ 0.5

-

Additive: 0.5 < ΣFIC ≤ 1

-

Indifference: 1 < ΣFIC < 4

-

Antagonism: ΣFIC ≥ 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Materials:

-

This compound

-

Second antibiotic (e.g., sulfamethoxazole)

-

Bacterial strain (e.g., MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for OD measurements)

-

Incubator

Protocol:

-

Prepare Drug Dilutions:

-

Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.

-

Perform serial two-fold dilutions of each drug in CAMHB to cover a range of concentrations above and below their expected Minimum Inhibitory Concentrations (MICs).

-

-

Set up the Checkerboard Plate:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-